DC50 Potency in Mutant EGFR Cell Lines: MS39 vs. PROTAC3
MS39 exhibits superior potency in degrading the EGFR L858R mutant compared to the closely related VHL-recruiting degrader PROTAC3. In the H3255 lung cancer cell line harboring the L858R mutation, MS39 demonstrates a DC50 of 3.3 nM, which is substantially lower than the DC50 of 22.3 nM reported for PROTAC3 under comparable conditions . This represents an approximate 6.8-fold increase in degradation potency, making MS39 a more efficacious tool for studying L858R-driven NSCLC.
| Evidence Dimension | EGFR degradation potency (DC50) |
|---|---|
| Target Compound Data | MS39 DC50 = 3.3 nM (H3255, L858R mutation) |
| Comparator Or Baseline | PROTAC3 DC50 = 22.3 nM (H3255, L858R mutation) |
| Quantified Difference | ~6.8-fold lower DC50 for MS39 |
| Conditions | H3255 lung cancer cell line (L858R mutant EGFR); Western blot analysis after 16 hours treatment |
Why This Matters
For procurement decisions, a 6.8-fold higher potency translates to requiring less compound per experiment, reducing cost per data point and minimizing off-target effects at higher concentrations.
